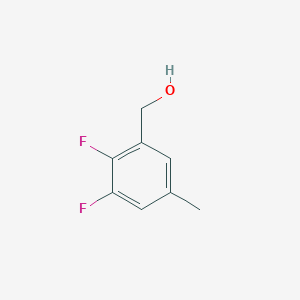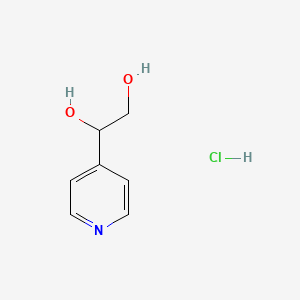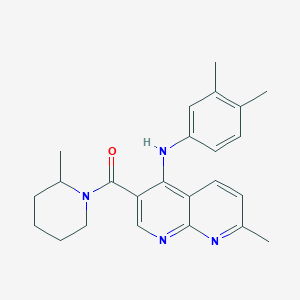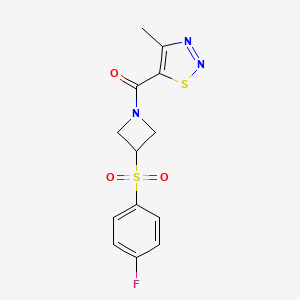
2-Amino-1-(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(piperidin-1-yl)propan-1-one, also known as 1-piperidin-1-yl-2-aminopropane, is a cyclic amine compound belonging to the piperidine family. It is a colorless, water-soluble, and highly volatile liquid with a pungent odor. Its chemical formula is C5H12N2O and its molecular weight is 104.16 g/mol. 1-piperidin-1-yl-2-aminopropane is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
2-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives are explored for their synthesis methods and pharmacological properties. A notable example is the derivative of 1-phenyl 3-(piperidin-1-yl)propan-1-one—dyclonine, highlighting the chemical's relevance in medicinal chemistry (Vardanyan, 2018).
Chemical Activation and Reaction Studies
Studies have focused on the chemical activation of piperidine and its reaction products. For instance, the interaction of piperidine in glucose/lysine model systems shows its significant reactivity and the formation of compounds like 3-(piperidin-1-yl)propanal (Nikolov & Yaylayan, 2010).
Application in Synthesis of Glycosidase Inhibitors
Research into the synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors has been conducted. The synthesis process involved the formation of the piperidine ring through intramolecular reactions, showcasing the utility of piperidine derivatives in the development of novel inhibitors (Baumann et al., 2008).
Crystal Structure Analysis
Crystallographic studies have been performed on compounds containing piperidine structures. These studies provide insight into the molecular and crystal structures of compounds like threo-ifenprodil and other benzylpiperidinyl derivatives, illustrating the structural significance of piperidine in various compounds (Kubicki & Codding, 2003).
Antifungal Agent Design
Piperidine derivatives have been explored in the design of antifungal agents. Research in this area has led to the synthesis of compounds with potent antifungal activity against strains like Candida albicans, highlighting the therapeutic potential of piperidine-based molecules (Guillon et al., 2009).
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus are known to have a wide range of biological activities .
Mode of Action
It’s worth noting that structure-activity relationship studies have indicated that the linkage between the piperidine nucleus and other groups in a molecule can be crucial to the inhibitory effect .
Pharmacokinetics
The compound has a molecular weight of 15623 , which could potentially influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.
Eigenschaften
IUPAC Name |
2-amino-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVSWNJAJECCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2789721.png)
![3-[4-(2,2-Difluoroethoxy)pyridin-2-yl]-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2789722.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2789725.png)
![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2789729.png)


![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)